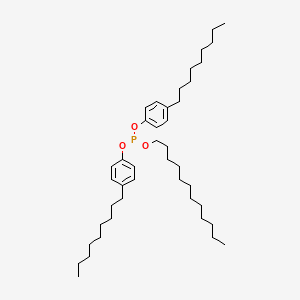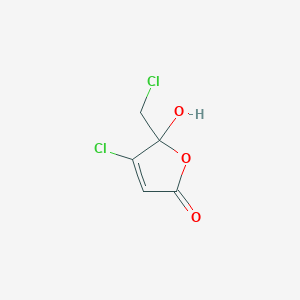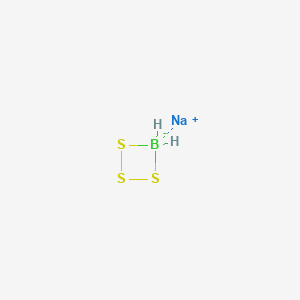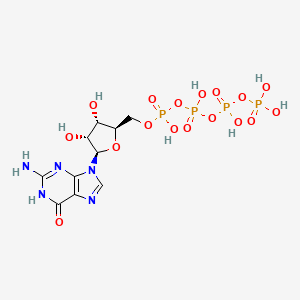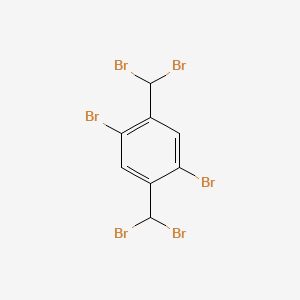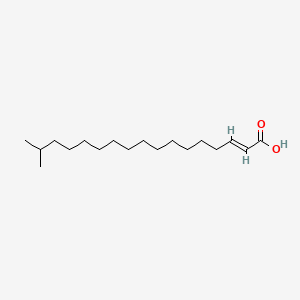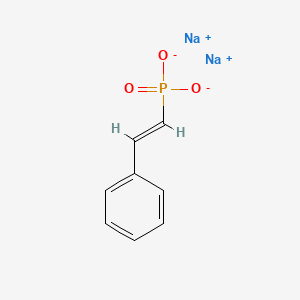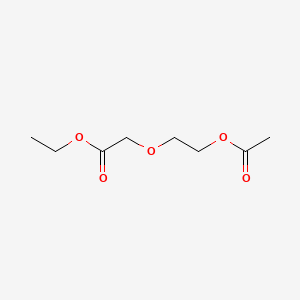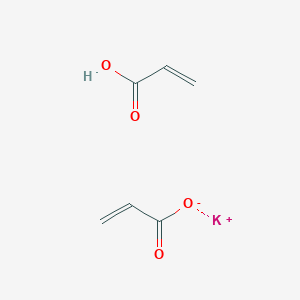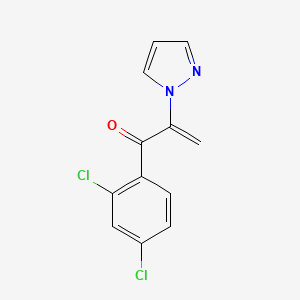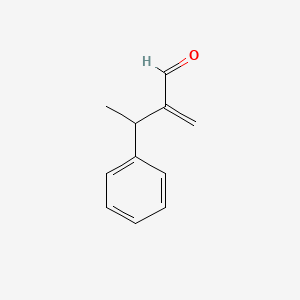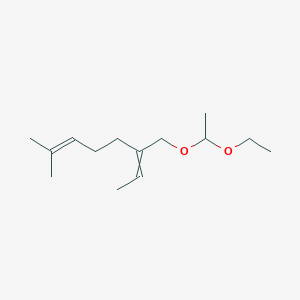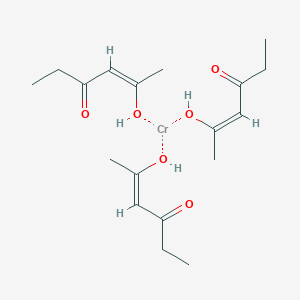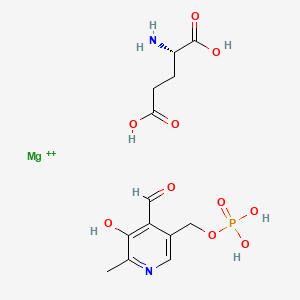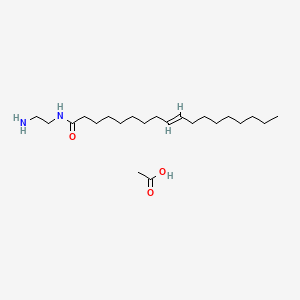
N-(2-Aminoethyl)octadec-9-enamide monoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)octadec-9-enamide monoacetate is a chemical compound with the molecular formula C22H44N2O3 and a molecular weight of 384.61 g/mol . It is known for its unique structure, which includes an aminoethyl group and an octadec-9-enamide chain. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)octadec-9-enamide monoacetate typically involves the reaction of octadec-9-enoic acid with 2-aminoethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The reaction can be represented as follows:
[ \text{Octadec-9-enoic acid} + \text{2-aminoethanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
N-(2-Aminoethyl)octadec-9-enamide monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aminoethyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with different functional groups .
科学的研究の応用
N-(2-Aminoethyl)octadec-9-enamide monoacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in cell signaling and membrane interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Aminoethyl)octadec-9-enamide monoacetate involves its interaction with specific molecular targets and pathways. The aminoethyl group allows it to interact with cellular receptors and enzymes, modulating various biochemical processes. The compound’s structure enables it to integrate into lipid membranes, affecting membrane fluidity and signaling pathways .
類似化合物との比較
Similar Compounds
- N-(2-Aminoethyl)stearamide
- N-(2-Aminoethyl)oleamide
- N-(2-Aminoethyl)linoleamide
Uniqueness
N-(2-Aminoethyl)octadec-9-enamide monoacetate is unique due to its specific combination of an aminoethyl group and an octadec-9-enamide chain. This structure imparts distinct chemical properties, making it valuable for various research applications. Compared to similar compounds, it offers unique interactions with biological membranes and receptors, enhancing its potential in scientific studies.
特性
CAS番号 |
94135-80-5 |
|---|---|
分子式 |
C22H44N2O3 |
分子量 |
384.6 g/mol |
IUPAC名 |
acetic acid;(E)-N-(2-aminoethyl)octadec-9-enamide |
InChI |
InChI=1S/C20H40N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19-18-21;1-2(3)4/h9-10H,2-8,11-19,21H2,1H3,(H,22,23);1H3,(H,3,4)/b10-9+; |
InChIキー |
FXPKGZFJOFHPDA-RRABGKBLSA-N |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCN.CC(=O)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCN.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


